4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;iodide
CAS No.: 1821122-74-0
Cat. No.: VC19754422
Molecular Formula: C53H51IN12O2
Molecular Weight: 1015.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1821122-74-0 |
|---|---|
| Molecular Formula | C53H51IN12O2 |
| Molecular Weight | 1015.0 g/mol |
| IUPAC Name | 4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;iodide |
| Standard InChI | InChI=1S/C53H50N12O2.HI/c1-36-8-18-44(30-48(36)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42)58-50(66)40-14-10-38(11-15-40)34-64-26-28-65(3,29-27-64)35-39-12-16-41(17-13-39)51(67)59-45-19-9-37(2)49(31-45)63-53-57-25-21-47(61-53)43-7-5-23-55-33-43;/h4-25,30-33H,26-29,34-35H2,1-3H3,(H3-,56,57,58,59,60,61,62,63,66,67);1H |
| Standard InChI Key | DMDXYJYEIHHHIC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9.[I-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound is a dimeric derivative of imatinib, featuring a quaternary piperazinium core linked to benzamide and pyridinylpyrimidinylamino groups. Its molecular formula is C₅₃H₅₁IN₁₂O₂, with a molecular weight of 1,015.0 g/mol . The iodide counterion stabilizes the positively charged piperazinium moiety.
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅₃H₅₁IN₁₂O₂ | |
| Molecular Weight | 1,015.0 g/mol | |
| CAS Number (Free Base) | 1821122-73-9 | |
| CAS Number (Iodide Salt) | 1821122-74-0 | |
| IUPAC Name | See Section 1.2 |
IUPAC Nomenclature
The systematic name is 4-[[4-methyl-4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-4-ium-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide; iodide, reflecting its bis-benzamide and piperazinium architecture .
Structural Features
-
Piperazinium Core: A quaternary ammonium center enhances solubility and ionic interactions .
-
Benzamide Linkers: Two benzamide groups facilitate dimerization via amide bonds .
-
Pyridinylpyrimidinylamino Substituents: These moieties mimic imatinib’s kinase-binding domains, suggesting potential residual biological activity .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions:
-
Coupling Reactions: Amide bond formation between 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]aniline and benzoyl chloride derivatives .
-
Quaternization: Methylation of piperazine followed by iodide exchange to stabilize the cation .
-
Purification: Chromatographic techniques (e.g., HPLC) ensure >95% purity, critical for pharmaceutical reference standards .
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): Used to quantify purity and identify co-eluting impurities .
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, particularly the piperazinium and benzamide regions .
-
Mass Spectrometry (MS): High-resolution MS validates the molecular ion ([M]⁺ at m/z 1,015.0) .
Pharmaceutical Relevance
Mechanisms of Formation
-
Dimerization: Occurs during imatinib synthesis via residual reactivity of the piperazine intermediate .
-
Stress Conditions: Elevated temperatures or prolonged storage accelerate dimer formation .
| Supplier | Purity | Price (10 mg) | CAS Number |
|---|---|---|---|
| SynZeal | ≥95% | $295 | 1821122-73-9 |
| GLP Pharma Standards | ≥98% | $450 | 1821122-73-9 |
| Clearsynth | ≥90% | $150 | 1821122-73-9 |
Regulatory Compliance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume